N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic small molecule characterized by a central oxalamide backbone flanked by two distinct pharmacophoric groups: a benzo[d][1,3]dioxol-5-yl moiety and a 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl substituent. The benzo[d][1,3]dioxole group is a common structural motif in medicinal chemistry, known to enhance metabolic stability and bioavailability by resisting oxidative degradation . The oxalamide linker may facilitate hydrogen bonding with biological targets, a feature critical for enzyme inhibition or receptor antagonism .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-28-9-11-30(12-10-28)21(17-3-5-20-18(13-17)7-8-29(20)2)15-26-24(31)25(32)27-19-4-6-22-23(14-19)34-16-33-22/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLFNBKHGKVXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- A benzo[d][1,3]dioxole moiety.
- An indoline unit .
- A piperazine group linked through an oxalamide functional group .
The molecular formula is with a molecular weight of approximately 365.4 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions, employing various reagents such as oxidizing agents and controlled reaction conditions to ensure yield and purity. The synthetic pathway contributes to the compound's biological properties by allowing for structural modifications that enhance efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant antitumor activity against various cancer cell lines. In a study involving thiourea derivatives with benzo[d][1,3]dioxole moieties, compounds showed IC50 values lower than standard drugs like doxorubicin, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 | |
| MCF7 | 4.52 | 4.56 |
These findings suggest that the structural components of this compound may similarly contribute to anticancer activity.
The mechanisms underlying the biological activity of this compound are still under investigation but may involve:
- EGFR inhibition : Similar compounds have shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis induction : Studies indicate that certain derivatives trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
Case Studies
A notable study involved the evaluation of various derivatives based on the benzo[d][1,3]dioxole structure against multiple cancer cell lines. The results indicated that modifications in the side chains significantly affected both cytotoxicity and selectivity towards cancer cells over normal cells .
In Vivo Studies
While most current data focuses on in vitro results, future research should explore in vivo efficacy and safety profiles to validate these findings further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs can be categorized based on shared pharmacophoric elements:
- Solubility and Bioavailability : The 4-methylpiperazine group in the target compound likely enhances aqueous solubility relative to the pyrrolidine and thiazol groups in Compound 74, which may aggregate in polar environments .
- Target Selectivity : The thiazolidinedione core in the compound is a hallmark of peroxisome proliferator-activated receptor (PPAR-γ) agonists, whereas the target compound’s indoline and piperazine groups suggest serotonin or dopamine receptor affinity .
Structural Characterization Tools
- The target compound’s crystal structure (if resolved) would likely utilize SHELXL for refinement, a gold-standard tool for small-molecule crystallography due to its robust handling of disorder and twinning .
- Mercury CSD could visualize intermolecular interactions (e.g., π-π stacking between indoline and benzo[d][1,3]dioxole groups), aiding in packing-pattern comparisons with analogs like Compound 74 .
Research Findings and Implications
- Metabolic Stability : The benzo[d][1,3]dioxole group in the target compound and Compound 74 reduces susceptibility to cytochrome P450-mediated oxidation, a critical advantage over simpler aryl groups .
- This dual activity is absent in thiazolidinedione derivatives .
- Crystallographic Insights : If resolved, the target compound’s crystal structure could reveal intramolecular hydrogen bonds between the oxalamide oxygen and piperazine N-H groups, stabilizing its bioactive conformation .
Preparation Methods
Indoline Subunit Synthesis
The 1-methylindoline-5-yl group is synthesized via alkylation of indole. Indole is first protected at the nitrogen using tert-butoxycarbonyl (Boc) anhydride, followed by electrophilic substitution at the 5-position using bromine in acetic acid to yield 5-bromoindole. Subsequent hydrogenation over palladium on carbon (Pd/C) in methanol reduces the indole to indoline. Methylation of the indoline nitrogen is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃), yielding 1-methylindoline.
Amine Functionalization
The ethyl linker is converted to a primary amine through a Gabriel synthesis. Treatment of the bromoethane intermediate with phthalimide potassium in DMF yields the phthalimide-protected amine, which is hydrolyzed using hydrazine hydrate to release the free amine.
Oxalamide Linker Formation
The oxalamide bridge is constructed via a two-step coupling strategy. First, oxalyl chloride is reacted with the benzodioxol-5-yl amine in anhydrous dichloromethane at 0°C to form the corresponding oxalyl chloride intermediate. This intermediate is then coupled with 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine in the presence of triethylamine (Et₃N) as a base, yielding the final oxalamide product.
Alternative methods employ dehydrogenative coupling using ethylene glycol as a carbonyl source. In the presence of a ruthenium catalyst (RuCl₃), the primary amines undergo oxidative coupling at 120°C under inert atmosphere, directly forming the oxalamide bond with water as the sole byproduct.
Optimization and Mechanistic Insights
Reaction Conditions for Suzuki Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 85–92% |
| Solvent | DMF/H₂O (3:1) | Improved solubility |
| Temperature | 90°C | Minimizes side products |
Reductive Amination Challenges
The reduction of 5-acetylbenzodioxole to the alcohol requires careful control of NaBH₄ stoichiometry to prevent over-reduction to the alkane. Excess NaBH₄ (>2 equivalents) reduces yields by 20–30% due to competing pathways.
Oxalamide Coupling Efficiency
The use of oxalyl chloride achieves higher yields (78–85%) compared to dehydrogenative methods (60–70%) but generates stoichiometric HCl, necessitating rigorous neutralization. Ruthenium-catalyzed coupling, while greener, requires high-pressure equipment and extended reaction times (24–48 hours).
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions impact yield?
The synthesis involves multi-step organic reactions, including coupling of the benzo[d][1,3]dioxole moiety with oxalamide precursors and subsequent functionalization of the indolinyl and piperazinyl groups. Key steps include:
- Amide bond formation : Carbodiimide-mediated coupling of benzo[d][1,3]dioxol-5-amine with oxalic acid derivatives.
- Alkylation : Introduction of the 1-methylindolin-5-yl and 4-methylpiperazinyl groups via nucleophilic substitution or reductive amination . Optimizing temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for solubility), and catalyst choice (e.g., palladium for cross-coupling) significantly affects yield and purity. For example, inert atmospheres (N₂/Ar) minimize oxidation side products .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of aromatic (benzo[d][1,3]dioxole) and aliphatic (piperazinyl/indolinyl) regions.
- HRMS : Validates molecular weight (e.g., ~454.5 g/mol for the parent compound) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in target binding .
Q. What are the solubility and stability profiles under experimental conditions?
While direct data are limited, analogs show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the oxalamide bond .
Q. How is preliminary biological activity screened?
- In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-luminescence readouts.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to assess caspase activation .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across cell lines be resolved?
Contradictions may arise from differential expression of molecular targets (e.g., kinases or GPCRs). Strategies include:
- Target profiling : Kinase inhibition panels or CRISPR screens to identify responsive pathways.
- Metabolic stability assays : Liver microsome studies to rule out pharmacokinetic variability .
Q. What computational methods predict target engagement and SAR?
- Molecular docking : Use crystal structures of homologous targets (e.g., PI3Kγ or dopamine D3 receptors) to model binding.
- QSAR modeling : Correlate substituent effects (e.g., piperazinyl vs. pyrrolidinyl groups) with activity using descriptors like logP and polar surface area .
Q. How to optimize selectivity between related targets (e.g., kinase isoforms)?
- Fragment-based design : Replace the 4-methylpiperazine group with bulkier substituents (e.g., 4-cyclohexylpiperazine) to exploit hydrophobic pockets.
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .
Q. What strategies mitigate poor bioavailability in preclinical models?
- Prodrug derivatization : Mask polar groups (e.g., esterify hydroxyls) to enhance membrane permeability.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release .
Key Challenges and Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
